

"Methyl 1-methyl-1H-imidazole-4-carboxylate" literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B091893

[Get Quote](#)

An In-depth Technical Guide to **Methyl 1-methyl-1H-imidazole-4-carboxylate**

This guide provides a comprehensive technical overview of **Methyl 1-methyl-1H-imidazole-4-carboxylate**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

Methyl 1-methyl-1H-imidazole-4-carboxylate (CAS No. 17289-19-9) is a disubstituted imidazole derivative.^{[1][2]} The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous natural products like the amino acid histidine and in a vast array of synthetic drugs.^[3] Derivatives of the imidazole scaffold are known to exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.^{[3][4][5]}

The strategic importance of **Methyl 1-methyl-1H-imidazole-4-carboxylate** lies in its utility as a versatile intermediate. The ester functionality at the C4 position and the methyl group at the N1 position provide specific steric and electronic properties, making it a valuable starting material for the synthesis of more complex, biologically active molecules.^{[6][7]} This guide will elucidate the critical aspects of its chemistry, enabling its effective use in research and development pipelines.

Physicochemical Properties and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of **Methyl 1-methyl-1H-imidazole-4-carboxylate** are confirmed through a combination of physical data and spectroscopic analysis.

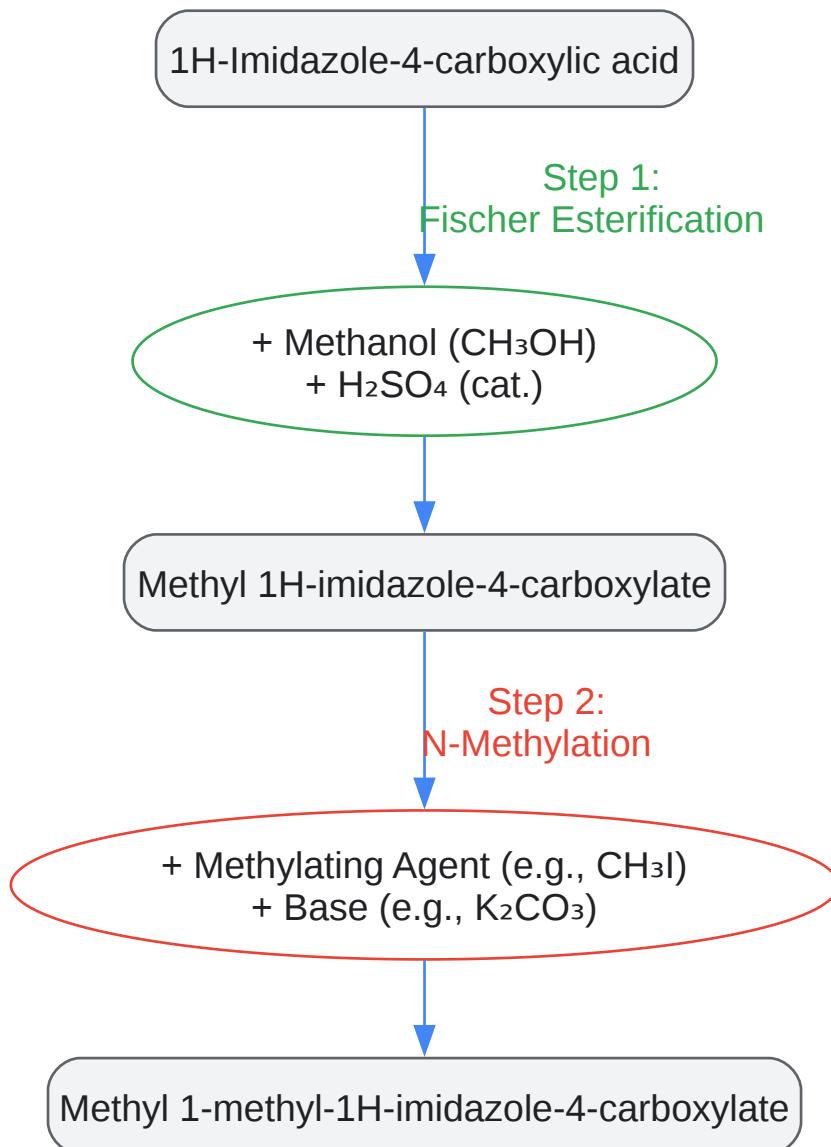
Physical and Chemical Properties

Property	Value	Source
CAS Number	17289-19-9	[1] [2]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1] [2]
Molecular Weight	140.14 g/mol	[1] [2]
IUPAC Name	methyl 1-methylimidazole-4-carboxylate	[1]
Monoisotopic Mass	140.058577502 Da	[1]

Spectroscopic Analysis

The structural elucidation of the molecule relies heavily on NMR and Mass Spectrometry. While a dedicated spectrum for this specific compound is not publicly available, a reliable profile can be predicted based on extensive data from closely related analogues.[\[8\]](#)[\[9\]](#)

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be clean and highly informative.
 - **Imidazole Ring Protons:** Two singlets are anticipated in the aromatic region (approx. δ 7.6-7.9 ppm). One corresponds to the proton at the C2 position and the other to the proton at the C5 position.[\[9\]](#) The lack of coupling is characteristic of protons on a substituted imidazole ring separated by heteroatoms or substituted carbons.
 - **N-Methyl Protons:** A distinct singlet is expected around δ 3.7-3.8 ppm, corresponding to the three protons of the methyl group attached to the N1 nitrogen.[\[9\]](#)


- Ester Methyl Protons: A singlet corresponding to the methyl group of the ester functionality will appear slightly downfield, typically around δ 3.7-3.8 ppm.
- ^{13}C NMR Spectroscopy: The carbon spectrum will complement the proton data, with distinct signals for the two imidazole ring CH carbons, the substituted C4 and C5 carbons, the N-methyl carbon, the ester methyl carbon, and the carbonyl carbon of the ester (expected >160 ppm).[8]
- Mass Spectrometry: The electron ionization (EI) mass spectrum should show a prominent molecular ion (M^+) peak corresponding to the molecule's exact mass (140.0586).[1]

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of **Methyl 1-methyl-1H-imidazole-4-carboxylate** is most logically achieved via a two-step sequence: (1) formation of the parent methyl imidazole-4-carboxylate, followed by (2) regioselective N-methylation. This approach provides better control over the final product compared to attempting a multi-component, one-pot reaction.

Synthesis Workflow Overview

The following diagram illustrates the two-stage synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Esterification

This protocol is based on the standard Fischer esterification of a carboxylic acid.[\[10\]](#)

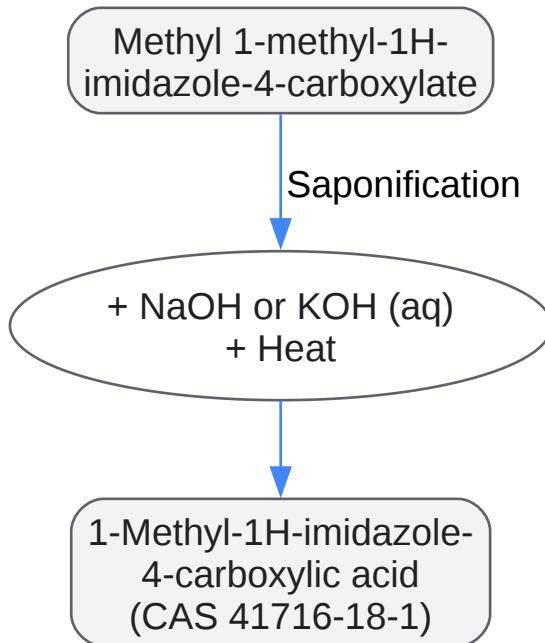
- Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-4-carboxylic acid (1 equivalent).
- Solvent: Add anhydrous methanol in sufficient volume to fully dissolve the starting material (e.g., 10-20 mL per gram).

- Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1-0.2 equivalents).
- Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Workup: After cooling to room temperature, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
- Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, Methyl 1H-imidazole-4-carboxylate, can be purified by column chromatography if necessary.

Experimental Protocol: Step 2 - Regioselective N-Methylation

The key challenge in this step is achieving methylation at the N1 position, which is sterically more hindered than the N3 position. The choice of base and solvent is critical to control this regioselectivity.[11][12]

- Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-imidazole-4-carboxylate (1 equivalent) in a polar aprotic solvent like anhydrous acetonitrile or DMF.
- Base: Add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents). Carbonates are often preferred as they can favor methylation at the more sterically hindered nitrogen.[13]
- Methylating Agent: Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 equivalents), dropwise at room temperature.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC.


- Workup: Quench the reaction by adding water.
- Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to isolate the desired product, **Methyl 1-methyl-1H-imidazole-4-carboxylate**.

Chemical Reactivity

The molecule possesses two primary reactive sites: the ester group and the imidazole ring itself. Understanding its reactivity is key to its application as a synthetic intermediate.

Ester Hydrolysis

The most common reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

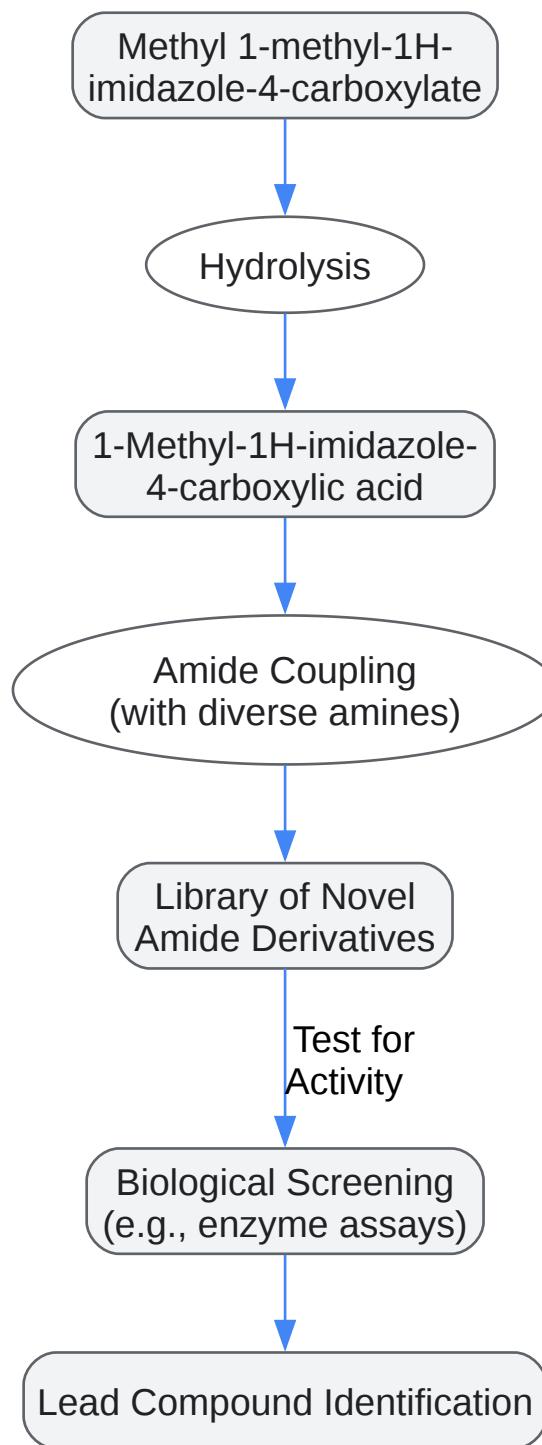
[Click to download full resolution via product page](#)

Caption: Hydrolysis of the ester to the carboxylic acid.

This transformation is typically achieved under basic conditions (saponification) by heating the ester in an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the carboxylate salt.[\[14\]](#)[\[15\]](#)

Applications in Research and Drug Development

The true value of **Methyl 1-methyl-1H-imidazole-4-carboxylate** is realized in its role as a molecular scaffold for the synthesis of high-value compounds, particularly in the pharmaceutical industry.


A Versatile Building Block

The imidazole core is a privileged structure in drug discovery. This specific carboxylate derivative serves as an excellent starting point for creating libraries of novel compounds for biological screening. The carboxylic acid (obtained after hydrolysis) can be coupled with various amines to generate a diverse set of amides, a common functional group in many drugs.

Precursor to Bioactive Molecules

While this exact molecule may not be the final drug, it represents a class of intermediates essential for constructing complex active pharmaceutical ingredients (APIs). For instance, a related isomer, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan, a widely used angiotensin II receptor antagonist for treating hypertension.[\[7\]](#) This highlights the industrial relevance of substituted imidazole carboxylates. Similarly, other imidazole-4-carboxylic acid derivatives have been synthesized and identified as potent antiplatelet agents.[\[6\]](#)

The logical flow from a simple building block to a potential drug candidate is illustrated below.

[Click to download full resolution via product page](#)

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 1-methyl-1H-imidazole-4-carboxylate** is associated with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 1-methyl-1H-imidazole-4-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis make it a valuable intermediate. By understanding the principles of its synthesis and reactivity as outlined in this guide, researchers can effectively leverage this building block to construct novel molecules with the potential for significant therapeutic impact.

References

- Attanasi, O. A., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyll Azomethine Ylides. PMC, NIH. [\[Link\]](#)
- Einhorn, J., et al. (2001).
- PubChem. (n.d.). **Methyl 1-methyl-1H-imidazole-4-carboxylate**.
- ResearchGate. (2015). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N, N-(dimethylamino)-2-isocyanoacrylate.
- Boiko, I., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. [\[Link\]](#)
- Chemsoc. (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid. Chemsoc. [\[Link\]](#)
- Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic

Chemistry, 78(23), 12220-12223. [Link]

- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. [Link]
- Schnürch, M., et al. (2020). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. *Organic Letters*, 22(20), 7953–7958. [Link]
- ChemBK. (n.d.). 1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. [Link]
- Wikipedia. (n.d.). 1-Methylimidazole. Wikipedia. [Link]
- IJRAR. (2022). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. *International Journal of Research and Analytical Reviews*. [Link]
- Sharma, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. *Journal of Drug Delivery and Therapeutics*. [Link]
- Taylor & Francis Online. (2024).
- Singh, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. *GSC Biological and Pharmaceutical Sciences*. [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 1-methyl-1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | CID 2773510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemijournal.com [chemijournal.com]
- 4. ijrar.org [ijrar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]

- 8. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azaviny Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["Methyl 1-methyl-1H-imidazole-4-carboxylate" literature review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091893#methyl-1-methyl-1h-imidazole-4-carboxylate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com